molecular formula C22H22N4O B14996635 4-{3-[(2,6-Dimethylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol

4-{3-[(2,6-Dimethylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol

Cat. No.: B14996635
M. Wt: 358.4 g/mol
InChI Key: GTEUGIQSVOBWRQ-UHFFFAOYSA-N
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Description

4-{3-[(2,6-Dimethylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a phenol group attached to an imidazo[1,2-a]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(2,6-Dimethylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol typically involves a multi-step process One common approach is the condensation of 2,6-dimethylaniline with a suitable aldehyde to form an imine intermediate This intermediate is then subjected to cyclization with a pyrimidine derivative under acidic or basic conditions to yield the imidazo[1,2-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(2,6-Dimethylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazo[1,2-a]pyrimidine compounds.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-{3-[(2,6-Dimethylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{3-[(2,6-Dimethylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the imidazo[1,2-a]pyrimidine core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol: Lacks the dimethyl groups on the imidazo[1,2-a]pyrimidine ring.

    2,6-Dimethylphenyl derivatives: Compounds with similar phenyl groups but different core structures.

Uniqueness

The unique combination of the 2,6-dimethylphenyl group and the dimethylimidazo[1,2-a]pyrimidine core in 4-{3-[(2,6-Dimethylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol imparts distinct chemical properties and potential applications that are not observed in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

4-[3-(2,6-dimethylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C22H22N4O/c1-13-6-5-7-14(2)19(13)24-21-20(17-8-10-18(27)11-9-17)25-22-23-15(3)12-16(4)26(21)22/h5-12,24,27H,1-4H3

InChI Key

GTEUGIQSVOBWRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC=C(C=C4)O

Origin of Product

United States

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